molecular formula C5H11ClF3N B12835696 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride CAS No. 2329209-80-3

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride

Cat. No.: B12835696
CAS No.: 2329209-80-3
M. Wt: 177.59 g/mol
InChI Key: YNUQGRCGHMSSSE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3N. It is a derivative of butanamine, where three hydrogen atoms are replaced by fluorine atoms at the fourth carbon position, and a methyl group is attached to the third carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-methylbutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

    Starting Material: 4,4,4-Trifluoro-3-methylbutan-1-amine.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is usually performed at room temperature with an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: Where the amine group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free amine.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutan-1-amine hydrochloride: Similar structure but lacks the methyl group at the third carbon.

    4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride: Similar structure with a different position of the methyl group.

Uniqueness

4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

2329209-80-3

Molecular Formula

C5H11ClF3N

Molecular Weight

177.59 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C5H10F3N.ClH/c1-4(2-3-9)5(6,7)8;/h4H,2-3,9H2,1H3;1H

InChI Key

YNUQGRCGHMSSSE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(F)(F)F.Cl

Origin of Product

United States

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